molecular formula C12H16FNO2 B15317521 Ethyl 3-amino-3-(3-fluorophenyl)butanoate

Ethyl 3-amino-3-(3-fluorophenyl)butanoate

Cat. No.: B15317521
M. Wt: 225.26 g/mol
InChI Key: UOVKGDQIAGQFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-3-(3-fluorophenyl)butanoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant aromas and are often used in perfumes and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(3-fluorophenyl)butanoate typically involves the esterification of 3-amino-3-(3-fluorophenyl)butanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to a more sustainable and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(3-fluorophenyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-nitro-3-(3-fluorophenyl)butanoate.

    Reduction: Formation of 3-amino-3-(3-fluorophenyl)butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-3-(3-fluorophenyl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(3-fluorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-amino-3-(3-fluorophenyl)butanoate can be compared with similar compounds such as:

    Ethyl 3-amino-3-(4-fluorophenyl)butanoate: Similar structure but with the fluorine atom in a different position, which can affect its reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its physical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino group and a fluorophenyl group, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

ethyl 3-amino-3-(3-fluorophenyl)butanoate

InChI

InChI=1S/C12H16FNO2/c1-3-16-11(15)8-12(2,14)9-5-4-6-10(13)7-9/h4-7H,3,8,14H2,1-2H3

InChI Key

UOVKGDQIAGQFKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C1=CC(=CC=C1)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.